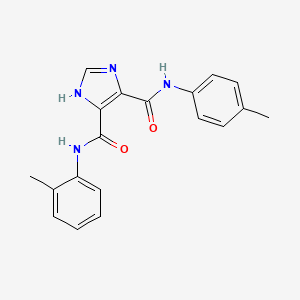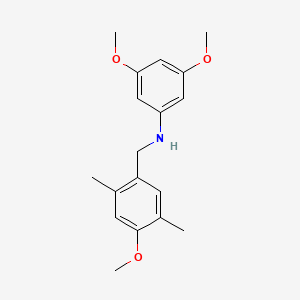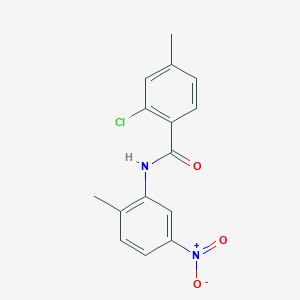
N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the imidazole family and has been synthesized using various methods.
作用机制
The mechanism of action of N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of nucleic acids in bacteria and fungi, thereby preventing their growth. In cancer cells, it induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One of the advantages of using N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide in lab experiments is its broad-spectrum antimicrobial activity. It can be used against a wide range of bacterial and fungal strains. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to mammalian cells at high concentrations, which limits its use in vivo.
未来方向
There are several future directions for the study of N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide. One of the directions is to study its potential use in combination with other antimicrobial agents to enhance its activity. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential toxicity.
合成方法
The synthesis of N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide has been achieved using different methods. One of the most common methods used is the reaction of 2-methyl-4-nitroaniline and 4-methyl-2-nitroaniline with potassium carbonate in dimethylformamide followed by the reaction with diethyl oxalate. The resulting product is then treated with hydrazine hydrate to obtain the final compound.
科学研究应用
N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide has been studied for its potential therapeutic applications. It has been found to have antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound has been tested against various bacterial and fungal strains and has shown promising results. It has also been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12-7-9-14(10-8-12)22-18(24)16-17(21-11-20-16)19(25)23-15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYZFFREHCDQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC=N2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)
![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)

![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)



![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)

![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)